molecular formula C23H14ClFN4O3 B11271163 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11271163
M. Wt: 448.8 g/mol
InChI Key: NOFXDHIZGDMWSV-UHFFFAOYSA-N
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Description

“7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized by cyclization reactions involving anthranilic acid derivatives.

    Final coupling: The oxadiazole and quinazoline intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the oxadiazole ring.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.

    Receptor modulators: May interact with biological receptors to modulate their activity.

Medicine

    Anticancer agents: Studied for their potential to inhibit cancer cell growth.

    Antimicrobial agents: Potential use in treating bacterial or fungal infections.

Industry

    Material science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action of “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by binding to receptor sites.

    Pathways: Interference with biological pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different aromatic substituents.

Uniqueness

    Structural features: The combination of the oxadiazole and quinazoline rings with specific substituents makes this compound unique.

    Biological activity: The specific arrangement of functional groups may result in unique biological activities compared to similar compounds.

Properties

Molecular Formula

C23H14ClFN4O3

Molecular Weight

448.8 g/mol

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H14ClFN4O3/c24-16-8-5-13(6-9-16)20-27-21(32-28-20)14-7-10-17-19(11-14)26-23(31)29(22(17)30)12-15-3-1-2-4-18(15)25/h1-11H,12H2,(H,26,31)

InChI Key

NOFXDHIZGDMWSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F

Origin of Product

United States

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